molecular formula C23H23N3O3 B1628505 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893612-73-2

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1628505
CAS No.: 893612-73-2
M. Wt: 389.4 g/mol
InChI Key: DAXKREPMUBVSCA-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the use of Suzuki–Miyaura cross-coupling reactions. This method is efficient and allows for the arylation of pyrazolo[1,5-a]pyrimidine derivatives. The reaction generally starts with a brominated pyrazolo[1,5-a]pyrimidine precursor, which undergoes coupling with aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This specific arrangement of ethoxy and methoxy groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-28-21-11-8-17(12-22(21)29-5-2)20-14-25-26-15-18(13-24-23(20)26)16-6-9-19(27-3)10-7-16/h6-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKREPMUBVSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587526
Record name 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-73-2
Record name 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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